Pomalidomide-5'-C6-acid, also known as 7-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)heptanoic acid, is a derivative of pomalidomide, a thalidomide analog that exhibits immunomodulatory and anti-cancer properties. This compound is classified under the category of immunomodulatory drugs and has garnered attention for its potential applications in cancer therapy and targeted protein degradation.
Pomalidomide-5'-C6-acid is synthesized from pomalidomide through various chemical reactions involving acylation and reduction processes. It falls under the classification of small molecule drugs, specifically designed to modulate immune responses and inhibit tumor growth. The compound is particularly noted for its role in the development of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents aimed at targeted protein degradation.
The synthesis of pomalidomide-5'-C6-acid involves multiple steps:
These steps highlight a methodical approach to synthesizing the compound, emphasizing the importance of reaction conditions in achieving high yields.
Pomalidomide-5'-C6-acid features a complex molecular structure characterized by its isoindole core, piperidine ring, and a heptanoic acid side chain. The molecular formula is , with a molar mass of approximately 365.41 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm the identity and purity of the synthesized compound.
Pomalidomide-5'-C6-acid can participate in various chemical reactions due to its functional groups:
These reactions underscore the versatility of pomalidomide-5'-C6-acid in synthetic organic chemistry.
Pomalidomide-5'-C6-acid exerts its biological effects primarily through modulation of immune responses and direct anti-tumor activity. It enhances T-cell proliferation and cytokine production while inhibiting tumor cell growth through apoptosis induction. The mechanism involves:
This dual mechanism highlights its potential as an anti-cancer agent.
Pomalidomide-5'-C6-acid exhibits several notable physical properties:
Chemical properties include reactivity due to its functional groups, allowing participation in various organic reactions such as acylation and reduction.
Pomalidomide-5'-C6-acid has significant applications in scientific research:
The versatility of pomalidomide-5'-C6-acid positions it as a valuable compound in both therapeutic applications and fundamental research within medicinal chemistry.
Cereblon (CRBN) serves as the substrate receptor component within the CRL4ᴰᴰᴮ¹·ᶜᴿᴮᴺ E3 ubiquitin ligase complex. Its prominence in TPD stems from:
Pomalidomide derivatives offer advantages over earlier IMiDs:
Table 1: CRBN-Recruiting PROTACs in Clinical Development (Selected) [2] [9]
| PROTAC Name | Target | E3 Ligase | Phase | Indication |
|---|---|---|---|---|
| ARV-471 | Estrogen Receptor | CRBN | III | Advanced Breast Cancer |
| ARV-110 | Androgen Receptor | CRBN | II | Metastatic Prostate Cancer |
| KT-474 | IRAK4 | CRBN | I | Atopic Dermatitis, Hidradenitis |
| CFT8634 | BRD9 | CRBN | I/II | Synovial Sarcoma |
Pomalidomide-5'-C6-acid exemplifies strategic optimization of the pomalidomide scaffold:
Experimental Validation: PROTACs incorporating C5-aminopomalidomide showed >10-fold reduction in ZF degradation (e.g., ZFP91, IKZF2) while retaining target engagement [7].
Molecular Glue Convergence: Some PROTACs function as "de facto" molecular glues by stabilizing ternary complexes through neo-protein-protein interfaces. Pomalidomide-based PROTACs exhibit this behavior when linkers optimize cooperative interactions [1] [9]:
Table 2: Structural and Functional Comparison of Pomalidomide Derivatives [3] [6] [7]
| Derivative | Modification Site | Key Property | Application Rationale |
|---|---|---|---|
| Pomalidomide-5'-OH | C5 | Reduced ZF off-target degradation (DC₅₀ >10μM) | Safer PROTACs for chronic use |
| Pomalidomide-5'-C6-acid | C5 + C6 linker | Balanced solubility/logP; terminal conjugation | Modular PROTAC synthesis |
| Pomalidomide-4'-alkylC7-acid | C4 + alkyl linker | Enhanced cell permeability | Targets with deep binding pockets |
| Pomalidomide-PEG4-COOH | Polyethylene glycol | Improved aqueous solubility | Polar target proteins |
The hexyl spacer and carboxylic acid in Pomalidomide-5'-C6-acid (SMILES: OCCCCCCNC1=CC=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=C1) enable precise control over PROTAC properties:
Empirical screening shows degradation efficiency follows a "Goldilocks principle": C4-C8 linkers outperform shorter (C2) or longer (PEG>4) spacers for cytosolic targets like BRD4 and BTK [6] [10].
Terminal Acid Functionality:
Ionization Effects: The deprotonated carboxylate (pH>4) enhances aqueous solubility (LogP reduction by 0.5-1.5 units vs. methyl esters) and reduces nonspecific membrane binding [4] [5].
Structure-Degradation Relationships:
Table 3: PROTAC Building Blocks Based on Pomalidomide [3] [4] [5]
| Compound Name | CAS Number | Molecular Formula | Linker Attributes | Key Applications |
|---|---|---|---|---|
| Pomalidomide-5'-C6-OH | 2493430-98-9 | C₁₉H₂₃N₃O₅ | Hydroxyl termination; flexibility | Soluble PROTAC variants |
| Pomalidomide-C6-CO2H | 2225940-50-9 | C₂₀H₂₃N₃O₆ | Acid termination; conjugation-ready | Amide-coupled PROTACs |
| Pomalidomide-4'-alkylC5-acid | N/A | Custom | Short hydrophobic linker | Membrane-associated targets |
| Pomalidomide-PEG4-COOH | N/A | C₂₉H₃₈N₄O₁₁ | PEG spacer; high hydrophilicity | Targets requiring enhanced solubility |
The evolution of pomalidomide-based degraders underscores a central principle in TPD: strategic molecular editing transforms promiscuous glues into precision degraders. Pomalidomide-5'-C6-acid exemplifies this progress, providing a versatile chemical handle to conquer the "undruggable" proteome through rational protein degradation [1] [9] [10].
CAS No.: 38873-01-7
CAS No.: 22890-34-2
CAS No.:
CAS No.: 21368-49-0